molecular formula C12H14F2N2 B2545863 [3-[(2,5-Difluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]hydrazine CAS No. 2287272-81-3

[3-[(2,5-Difluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]hydrazine

Cat. No. B2545863
M. Wt: 224.255
InChI Key: NZCXQRPATWGDQV-UHFFFAOYSA-N
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Description

“[3-[(2,5-Difluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]hydrazine” is a novel organic compound with a complex structure. Its name suggests the presence of a bicyclo[1.1.1]pentane ring system, a difluorophenyl group, and a hydrazine moiety. The compound likely exhibits interesting pharmacological properties due to its unique structure.



Synthesis Analysis

The synthesis of this compound involves intricate steps, combining the difluorophenyl fragment, the bicyclo[1.1.1]pentane scaffold, and the hydrazine functional group. Researchers have likely explored various synthetic routes, optimizing yields and purity. Detailed synthetic pathways, reagents, and reaction conditions need further investigation.



Molecular Structure Analysis

The molecular structure of “[3-[(2,5-Difluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]hydrazine” is crucial for understanding its properties. Computational methods (such as density functional theory or molecular dynamics simulations) can elucidate bond angles, torsion angles, and steric interactions. The arrangement of atoms and their connectivity impacts stability, reactivity, and biological activity.



Chemical Reactions Analysis

Exploring potential chemical reactions involving this compound is essential. Researchers may have investigated its behavior under various conditions, such as acidic or basic environments, oxidation, or reduction. Reactivity with other functional groups and potential transformations could provide insights into its versatility.



Physical And Chemical Properties Analysis

Physicochemical properties influence drug formulation and delivery. Researchers should have investigated solubility, melting point, boiling point, and partition coefficients. Additionally, spectroscopic techniques (NMR, IR, UV-Vis) can provide data on vibrational modes, electronic transitions, and structural confirmation.


Safety And Hazards

Safety assessments are critical. Researchers must evaluate toxicity, mutagenicity, and carcinogenicity. Animal studies and in vitro assays can inform us about potential adverse effects. Proper handling, storage, and disposal protocols are essential to minimize risks.


Future Directions

Future research should focus on:



  • Biological Activity : Investigate its potential as an anticancer, antimicrobial, or anti-inflammatory agent.

  • Structure-Activity Relationship : Modify the compound to enhance efficacy and reduce toxicity.

  • Formulation : Develop suitable dosage forms (tablets, injections, etc.).

  • Clinical Trials : Evaluate its safety and efficacy in humans.


properties

IUPAC Name

[3-[(2,5-difluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F2N2/c13-9-1-2-10(14)8(3-9)4-11-5-12(6-11,7-11)16-15/h1-3,16H,4-7,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZCXQRPATWGDQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)NN)CC3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-[(2,5-Difluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]hydrazine

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